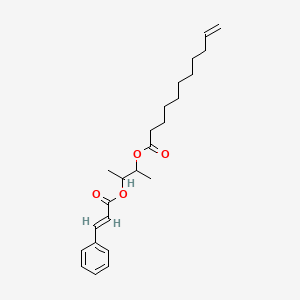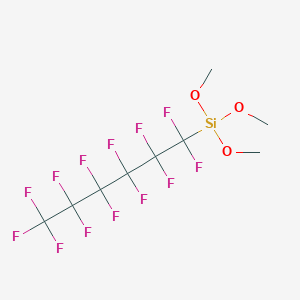
Trimethoxy(tridecafluorohexyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(tridecafluorohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups and a tridecafluorohexyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethoxy(tridecafluorohexyl)silane can be synthesized through a series of reactions involving the introduction of the tridecafluorohexyl group to a silicon atom. One common method involves the reaction of tridecafluorohexyl iodide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(tridecafluorohexyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The tridecafluorohexyl group can be substituted with other functional groups under specific conditions.
Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires specific reagents such as halides or organometallic compounds.
Polymerization: Often initiated by heat or UV light in the presence of a catalyst.
Major Products Formed
Siloxanes: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Siloxane Polymers: Produced through polymerization processes.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(tridecafluorohexyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.
Biology: Employed in the modification of surfaces to create hydrophobic and oleophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its unique surface properties.
Industry: Utilized in the production of water-repellent and stain-resistant coatings for textiles, glass, and other materials.
Wirkmechanismus
The primary mechanism of action of trimethoxy(tridecafluorohexyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, hydrophobic, and oleophobic surface coating. The tridecafluorohexyl group contributes to the compound’s unique properties by providing a low surface energy, which repels water and oil.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains a shorter fluorinated alkyl chain and exhibits similar hydrophobic properties.
Triethoxysilane: Lacks the fluorinated group and is primarily used in different applications such as hydrosilylation reactions.
Uniqueness
Trimethoxy(tridecafluorohexyl)silane is unique due to its longer fluorinated alkyl chain, which enhances its hydrophobic and oleophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring extreme water and oil repellency.
Eigenschaften
CAS-Nummer |
84464-05-1 |
|---|---|
Molekularformel |
C9H9F13O3Si |
Molekulargewicht |
440.23 g/mol |
IUPAC-Name |
trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane |
InChI |
InChI=1S/C9H9F13O3Si/c1-23-26(24-2,25-3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 |
InChI-Schlüssel |
KSMMOPWPVJSHRE-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


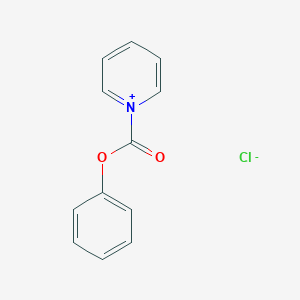
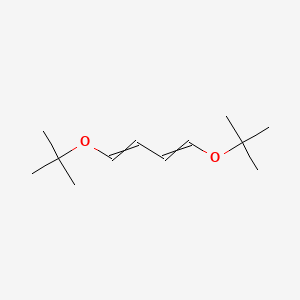
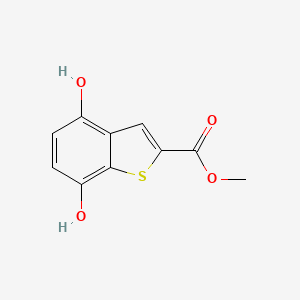
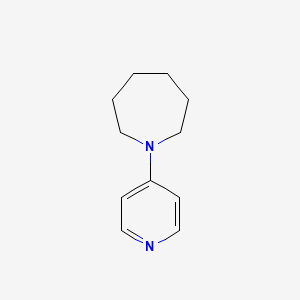
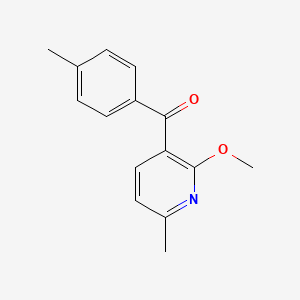
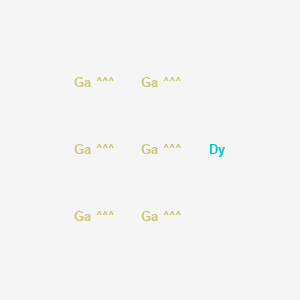
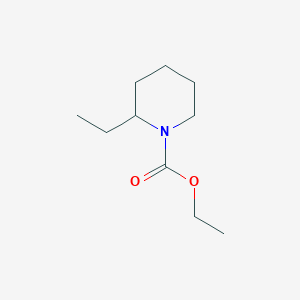
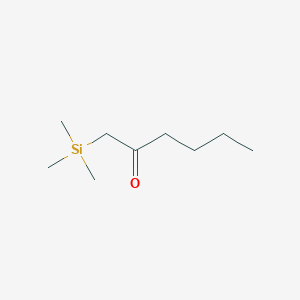
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
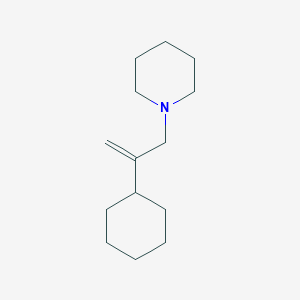
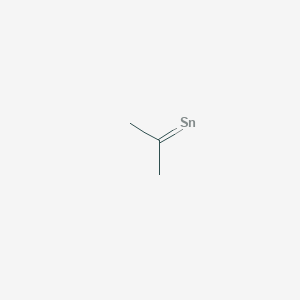
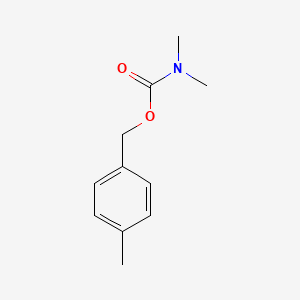
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
